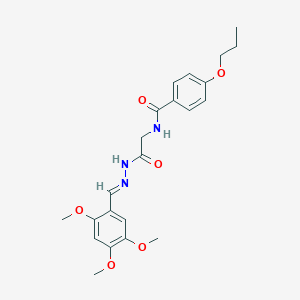![molecular formula C30H25N3O3S2 B12016372 (5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623934-78-1](/img/structure/B12016372.png)
(5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one ist ein komplexes organisches Molekül, das zur Klasse der Thiazolidinone gehört. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten, einschließlich entzündungshemmender, antimikrobieller und krebshemmender Eigenschaften. Die einzigartige Struktur dieser Verbindung, die einen Thiazolidinon-Kern mit verschiedenen funktionellen Gruppen aufweist, macht sie zu einem interessanten Objekt in der pharmazeutischen Chemie und Forschung.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one umfasst in der Regel mehrere Schritte:
Bildung des Pyrazolrings: Der erste Schritt beinhaltet die Synthese des Pyrazolrings. Dies kann durch die Reaktion von Hydrazin mit einem geeigneten β-Diketon unter sauren Bedingungen erreicht werden.
Allylisierung: Der nächste Schritt beinhaltet die Allylisierung der Phenylgruppe, die an den Pyrazolring gebunden ist. Dies erfolgt in der Regel unter Verwendung von Allylbromid in Gegenwart einer Base wie Kaliumcarbonat.
Thiazolidinon-Bildung: Der Thiazolidinon-Kern wird durch die Reaktion eines Thioharnstoff-Derivats mit einem α-Halogenketon gebildet. Dieser Schritt erfordert eine sorgfältige Kontrolle von Temperatur und pH-Wert, um die korrekte Bildung des Thiazolidinon-Rings zu gewährleisten.
Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Pyrazol-Derivats mit dem Thiazolidinon-Kern. Dies erfolgt typischerweise unter Verwendung einer Kondensationsreaktion in Gegenwart eines geeigneten Katalysators.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und Automatisierung umfassen, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Allyloxy- und Methoxybenzyl-Gruppen. Gängige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsreaktionen können auf den Thiazolidinon-Ring oder den Pyrazol-Ring abzielen. Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel, die verwendet werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Allyloxy-Gruppe. Halogenierung und Alkylierung sind gängige Substitutionsreaktionen.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Aldehyden.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie
Biologisch hat (5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one in verschiedenen Bioassays vielversprechend gezeigt. Es zeigt eine signifikante antimikrobielle Aktivität gegen eine Reihe von Bakterien- und Pilzstämmen. Darüber hinaus wurde es auf seine potenziellen entzündungshemmenden und antioxidativen Eigenschaften untersucht.
Medizin
In der Medizin wird diese Verbindung auf ihr Potenzial als Antikrebsmittel untersucht. Vorläufige Studien deuten darauf hin, dass sie Apoptose in Krebszellen induzieren und das Tumorwachstum hemmen kann. Ihre entzündungshemmenden Eigenschaften machen sie auch zu einem Kandidaten für die Behandlung chronisch-entzündlicher Erkrankungen.
Industrie
Industriell kann diese Verbindung bei der Entwicklung neuer Pharmazeutika und Agrochemikalien eingesetzt werden. Ihre vielfältigen biologischen Aktivitäten machen sie zu einem wertvollen Ausgangsmaterial für die Synthese verschiedener bioaktiver Verbindungen.
Wirkmechanismus
Der Wirkmechanismus von this compound umfasst mehrere Wege:
Molekulare Ziele: Die Verbindung zielt auf spezifische Enzyme und Rezeptoren, die an Entzündungen und Zellproliferation beteiligt sind. So kann sie beispielsweise die Cyclooxygenase (COX)-Enzyme hemmen, wodurch die Produktion proinflammatorischer Prostaglandine reduziert wird.
Beteiligte Signalwege: Es moduliert Signalwege wie den NF-κB-Weg, der eine entscheidende Rolle bei Entzündungen und der Immunantwort spielt. Durch die Hemmung dieses Weges kann die Verbindung Entzündungen reduzieren und möglicherweise das Fortschreiten entzündlicher Erkrankungen verlangsamen.
Wirkmechanismus
The mechanism of action of (5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one involves multiple pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in inflammation and cell proliferation. For example, it can inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response. By inhibiting this pathway, the compound can reduce inflammation and potentially slow down the progression of inflammatory diseases.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiazolidindione: Diese Verbindungen teilen den Thiazolidinon-Kern und sind bekannt für ihre antidiabetischen Eigenschaften.
Pyrazole: Verbindungen mit einem Pyrazol-Ring werden umfassend auf ihre vielfältigen biologischen Aktivitäten untersucht, darunter entzündungshemmende und krebshemmende Eigenschaften.
Einzigartigkeit
Was (5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one auszeichnet, ist seine einzigartige Kombination von funktionellen Gruppen. Diese Kombination ermöglicht es ihm, mit mehreren biologischen Zielen zu interagieren und ein breites Spektrum an biologischen Aktivitäten zu zeigen. Sein Potenzial als Multi-Target-Therapeutikum macht es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung.
Eigenschaften
CAS-Nummer |
623934-78-1 |
|---|---|
Molekularformel |
C30H25N3O3S2 |
Molekulargewicht |
539.7 g/mol |
IUPAC-Name |
(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H25N3O3S2/c1-3-17-36-26-15-11-22(12-16-26)28-23(20-33(31-28)24-7-5-4-6-8-24)18-27-29(34)32(30(37)38-27)19-21-9-13-25(35-2)14-10-21/h3-16,18,20H,1,17,19H2,2H3/b27-18- |
InChI-Schlüssel |
WYZDBTNLAVBJTG-IMRQLAEWSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC=C)C5=CC=CC=C5)/SC2=S |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC=C)C5=CC=CC=C5)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((Z)-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-(ethylamino)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12016299.png)
![1-(3-chlorophenyl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea](/img/structure/B12016305.png)
![N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016315.png)




![N-[4-(acetylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016337.png)

![2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12016355.png)
![(4E)-4-[(4-butoxy-2-methylphenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12016360.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12016375.png)
![allyl 2-[3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12016379.png)

